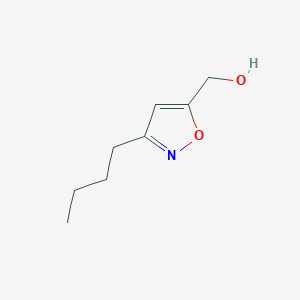
(3-Butyl-1,2-oxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Butyl-1,2-oxazol-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3-Butyl-1,2-oxazol-5-yl)methanol is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of enzymes involved in key metabolic pathways.
Biochemische Und Physiologische Effekte
Studies have shown that (3-Butyl-1,2-oxazol-5-yl)methanol possesses various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines. In addition, it has been tested for its potential use as a plant growth regulator, and has been shown to enhance plant growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its relatively simple synthesis method. In addition, it has been shown to possess a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of (3-Butyl-1,2-oxazol-5-yl)methanol. One potential direction is the further investigation of its mechanism of action, which may provide insights into its biological activities and potential applications. Another potential direction is the development of new derivatives of (3-Butyl-1,2-oxazol-5-yl)methanol with enhanced biological activities. In addition, further studies on its potential use as a plant growth regulator may lead to the development of new strategies for enhancing crop yield.
Synthesemethoden
The synthesis method of (3-Butyl-1,2-oxazol-5-yl)methanol involves the reaction of butylamine with glyoxal in the presence of sodium hydroxide. This reaction results in the formation of (3-Butyl-1,2-oxazol-5-yl)methanol, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-Butyl-1,2-oxazol-5-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, it has been shown to possess antifungal, antibacterial, and antitumor activities. In material science, it has been used as a precursor for the synthesis of various polymers. In agricultural chemistry, it has been tested for its potential use as a plant growth regulator.
Eigenschaften
CAS-Nummer |
14633-18-2 |
|---|---|
Produktname |
(3-Butyl-1,2-oxazol-5-yl)methanol |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(3-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5,10H,2-4,6H2,1H3 |
InChI-Schlüssel |
WOHOWLLVBBPUCG-UHFFFAOYSA-N |
SMILES |
CCCCC1=NOC(=C1)CO |
Kanonische SMILES |
CCCCC1=NOC(=C1)CO |
Synonyme |
5-Isoxazolemethanol,3-butyl-(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



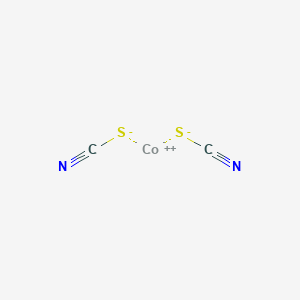

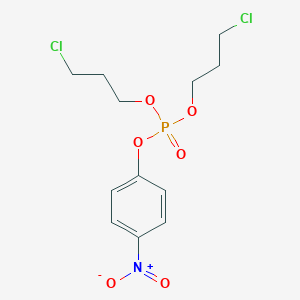
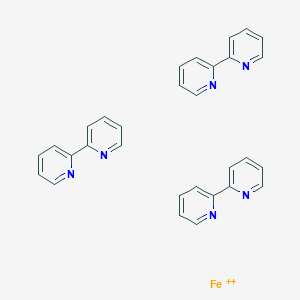
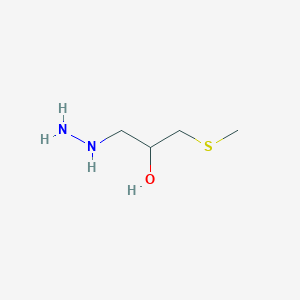
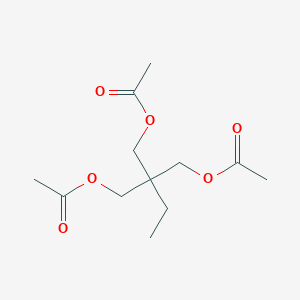
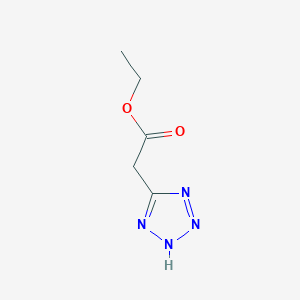
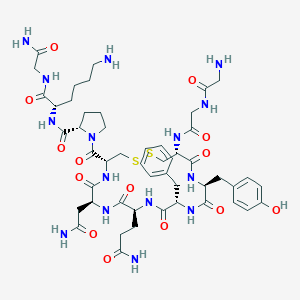
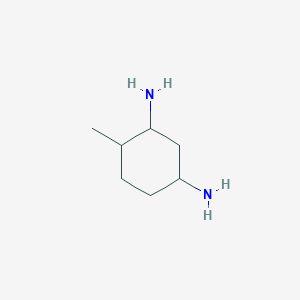
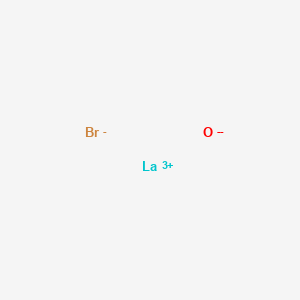
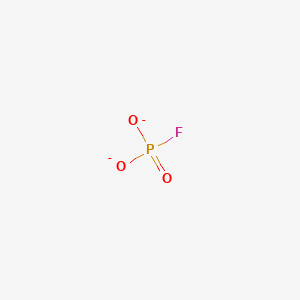
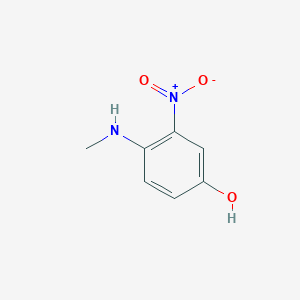
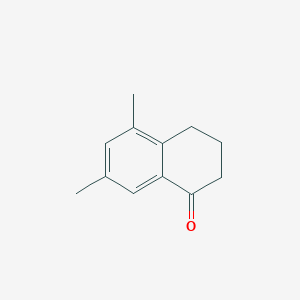
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)